5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide
Description
Potassium 4-formylphenolate (C₇H₅KO₂) is a phenolate salt derived from 4-formylphenol (p-hydroxybenzaldehyde) through deprotonation using potassium hydroxide (KOH) in ethanol . This compound is characterized by a formyl substituent (-CHO) at the para position of the aromatic ring, which significantly influences its electronic and reactivity properties. Its synthesis involves reacting p-hydroxybenzaldehyde with KOH, yielding a nucleophilic phenolate ion that participates in substitution reactions, particularly with triazine derivatives .
A key application of potassium 4-formylphenolate is in the synthesis of star-shaped molecules, such as 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, which serves as a precursor for optoelectronic materials and organic solar cells . The aldehyde functional group enables further derivatization, such as condensation reactions with amines, to form heterocyclic systems .
Properties
IUPAC Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12?,13-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOROISBURONW-UYJPIKCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a unique bicyclic structure that includes:
- A thieno[3,4-d]imidazole core.
- An oxime functional group.
- A pentanamide side chain linked to a pyridinyl disulfide moiety.
The molecular formula is , with a molecular weight of approximately 314.45 g/mol. Its structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes or receptors related to disease processes such as cancer and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance:
- In vitro studies demonstrated that derivatives of thieno[3,4-d]imidazole exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- In vitro assays against Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 8 |
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a mouse model of cancer. The study administered the compound at varying doses over four weeks:
- Results indicated a dose-dependent reduction in tumor size and weight.
- Histological analysis showed decreased proliferation markers in treated tumors compared to controls.
Research Findings
- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties with a half-life conducive for therapeutic applications.
- Safety Profile : Toxicological assessments indicated low toxicity levels in animal models, suggesting a good safety margin for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Potassium 4-formylphenolate belongs to the broader class of substituted phenolates. Its properties and reactivity can be contrasted with other phenolates, such as phenolate (unsubstituted), 4-acetylphenolate, and 4-nitrophenolate, as well as structurally distinct potassium salts like perfluorinated sulfonates.
Acidity and Electronic Effects
The electron-withdrawing formyl group in 4-formylphenol lowers the pKa of the parent phenol, enhancing acidity. Experimental data from nucleophilic substitution studies reveal the following pKa values for substituted phenols:
| Compound | pKa |
|---|---|
| 4-Nitrophenol | 7.14 |
| 4-Formylphenol | 7.66 |
| 4-Acetylphenol | ~8.0* |
| Parent phenol | ~9.95 |
The formyl group is less electron-withdrawing than the nitro group, resulting in 4-formylphenol being less acidic than 4-nitrophenol but more acidic than 4-acetylphenol and unsubstituted phenol .
Nucleophilicity and Reactivity
The nucleophilic strength (P_Nuc) of substituted phenolates in reactions with phosphate esters follows this order:
| Phenolate Ion | P_Nuc |
|---|---|
| Phenolate (unsubstituted) | -0.52 |
| 4-Acetylphenolate | -0.68 |
| 4-Formylphenolate | -0.81 |
Lower P_Nuc values indicate reduced nucleophilicity. The 4-formylphenolate’s weaker nucleophilicity compared to phenolate and 4-acetylphenolate is attributed to the electron-withdrawing formyl group, which delocalizes the negative charge on the oxygen atom . This property makes it less reactive in nucleophilic aromatic substitution but advantageous in reactions requiring controlled reactivity, such as stepwise syntheses of complex triazine-based architectures .
Structural Analogues
- Potassium Thiadiazole Thiolates (): Sulfur-containing analogs with applications in coordination chemistry but divergent reactivity profiles .
Research Implications
The unique reactivity of potassium 4-formylphenolate, balancing moderate acidity and controlled nucleophilicity, makes it indispensable in synthesizing advanced materials. Future studies could explore its use in covalent organic frameworks (COFs) or as a ligand in catalysis. Comparative studies with 4-cyanophenolate or 4-trifluoromethylphenolate may further elucidate electronic effects on phenolate reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
